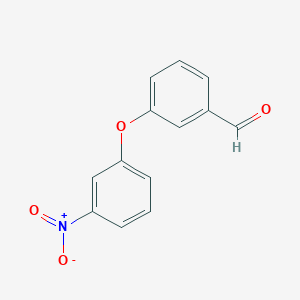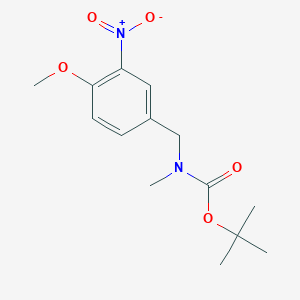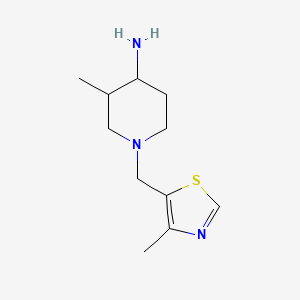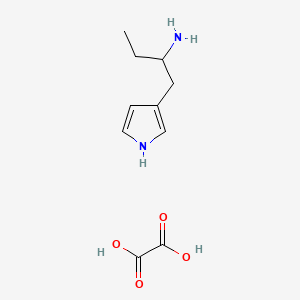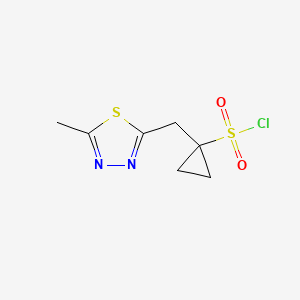
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a 1,3,4-thiadiazole ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: The 1,3,4-thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.
Introduction of the methyl group: The methyl group can be introduced by alkylation of the thiadiazole ring using methyl iodide or a similar alkylating agent.
Formation of the cyclopropane ring: The cyclopropane ring can be synthesized by the reaction of an appropriate diazo compound with an alkene in the presence of a transition metal catalyst.
Formation of the sulfonyl chloride group: The sulfonyl chloride group can be introduced by the reaction of the corresponding sulfonic acid with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also improve the overall efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: The thiadiazole ring can also be reduced to form thiol or thioether derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Major Products
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate derivatives: Formed by the reaction with alcohols.
Sulfoxide and sulfone derivatives: Formed by oxidation of the thiadiazole ring.
Thiol and thioether derivatives: Formed by reduction of the thiadiazole ring.
科学的研究の応用
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites in biological molecules. This interaction can lead to
特性
分子式 |
C7H9ClN2O2S2 |
|---|---|
分子量 |
252.7 g/mol |
IUPAC名 |
1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S2/c1-5-9-10-6(13-5)4-7(2-3-7)14(8,11)12/h2-4H2,1H3 |
InChIキー |
HLIYDQDCMULUTB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)CC2(CC2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)


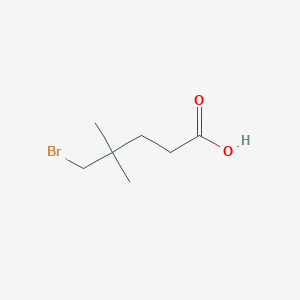
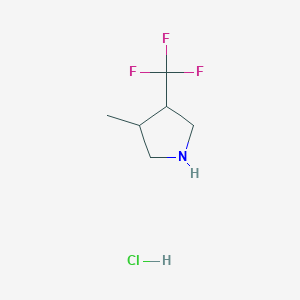

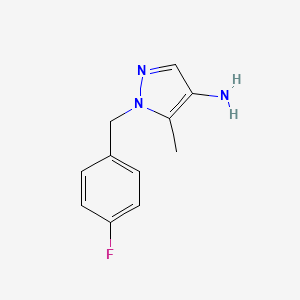
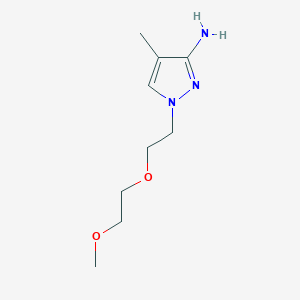
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
